molecular formula C8H7N3O B1323529 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide CAS No. 1086390-83-1

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

Cat. No.: B1323529
CAS No.: 1086390-83-1
M. Wt: 161.16 g/mol
InChI Key: JLNLMSPUHPBAFQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase 4B (PDE4B) Inhibition

1H-Pyrrolo[2,3-b]pyridine derivatives have been explored as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B). For instance, a compound derived from this chemical structure showed significant inhibition of TNF-α release from macrophages, suggesting potential for treating CNS diseases (Vadukoot et al., 2020).

Allosteric Modulation of mGluR5

1H-Pyrrolo[2,3-c]pyridine-7-carboxamides represent a new series of allosteric modulators of the mGluR5 receptor. These compounds have shown high in vitro potency, presenting potential applications in neurological and psychiatric disorders (Koller et al., 2012).

ACC1 Inhibition for Cancer and Fatty Acid-Related Diseases

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives has led to the discovery of potent ACC1 inhibitors. These inhibitors could serve as research tools or therapeutic agents for cancer and diseases related to fatty acid metabolism (Mizojiri et al., 2019).

C-Met Kinase Inhibition for Cancer Treatment

Phenylpyrimidine-carboxamide derivatives bearing a 1H-pyrrolo[2,3-b]pyridine moiety have been developed as c-Met kinase inhibitors. These compounds exhibit cytotoxicity against various cancer cell lines, showcasing their potential as cancer therapeutics (Zhu et al., 2016).

Synthesis of Novel Compounds

Functionalization studies of 1H-Pyrrolo[2,3-b]pyridine have ledto the development of new compounds aimed at applications in agrochemicals and functional materials. These studies have introduced amino groups and other derivatives to the 1H-Pyrrolo[2,3-b]pyridine structure, expanding its potential uses (Minakata et al., 1992).

Antibacterial and Antitubercular Activities

A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been synthesized and tested for their antitubercular and antibacterial activities. Some of these compounds exhibited potent activity against tuberculosis and certain bacterial strains, suggesting their utility in developing new antibiotics (Bodige et al., 2019).

Synthetic Methodology Development

Researchers have also focused on developing new synthetic methodologies for 1H-Pyrrolo[2,3-b]pyridines. These methods are crucial for creating diverse derivatives of this compound, which could have various applications in medicinal chemistry and material science (Wang et al., 2006).

Future Directions

The future directions for the research on 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide could involve further development of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This could potentially lead to new therapeutic strategies for various types of tumors .

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in numerous cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.

Cellular Effects

This compound has been shown to exert significant effects on various cell types. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound’s influence on cell signaling pathways, such as the inhibition of the FGFR signaling axis, leads to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent autophosphorylation . This inhibition disrupts the downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound’s low molecular weight enhances its binding affinity and specificity, making it an effective FGFR inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on FGFR signaling, leading to sustained reductions in cell proliferation and migration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of FGFR signaling affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing its metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to penetrate cellular membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity, directing it to specific cellular compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLMSPUHPBAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634702
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086390-83-1
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was Carbopyrropyridin identified as a potential drug candidate against SARS-CoV-2?

A1: Researchers utilized a computational screening approach to identify potential inhibitors of SARS-CoV-2 proteins. They screened a vast library of compounds (Asinex’s BioDesign library) containing 170,269 compounds against multiple SARS-CoV-2 proteins using molecular docking simulations. Carbopyrropyridin emerged as a promising candidate, demonstrating favorable binding interactions with these viral proteins. [] This suggests that Carbopyrropyridin might interfere with the virus's biological processes.

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